Citalopram N-oxide

Overview

Description

Citalopram N-oxide is one of the minor photoproducts formed from the photodegradation of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. Photodegradation studies and the impact of various water treatment technologies on citalopram have identified this compound among the transformation products, indicating its formation under environmental conditions and during water treatment processes (Kwon & Armbrust, 2005); (Hörsing et al., 2012).

Synthesis Analysis

The synthesis of this compound, as a transformation product of citalopram, occurs primarily through environmental photodegradation processes. This formation can be achieved under simulated sunlight conditions, leading to N-oxygenation as a minor pathway compared to N-demethylation. The presence of humic substances in water can accelerate the degradation process, indicating a potential route for the formation of this compound in natural waters (Kwon & Armbrust, 2005). Moreover, advanced oxidation processes (AOPs) such as ozonation, UV irradiation, and Fenton oxidation have been shown to facilitate the transformation of citalopram into this compound among other products, highlighting synthetic pathways relevant to water treatment scenarios (Hörsing et al., 2012).

Molecular Structure Analysis

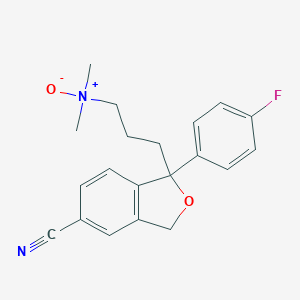

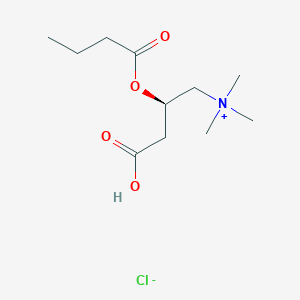

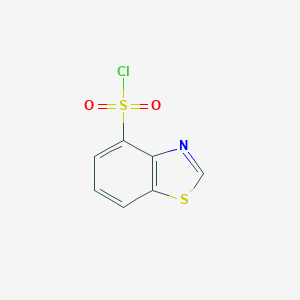

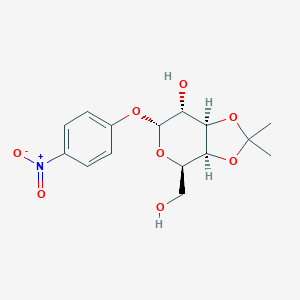

The molecular structure of this compound includes the addition of an oxygen atom to the nitrogen present in the citalopram molecule, which is indicative of the N-oxygenation process during its formation. This structural modification may influence the compound's physical and chemical properties compared to the parent compound, citalopram. The identification and characterization of this compound and other photoproducts have been facilitated by techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), which are crucial for understanding the molecular changes occurring during the photodegradation process (Kwon & Armbrust, 2005).

Chemical Reactions and Properties

The formation of this compound through photodegradation suggests that it may undergo further chemical reactions under environmental conditions or during advanced water treatment processes. Studies have shown that citalopram can degrade into various products, including this compound, under the influence of simulated sunlight, with the reaction's efficiency being pH-dependent. These findings indicate that this compound could potentially participate in further reactions, contributing to the complex mixture of transformation products found in water bodies (Kwon & Armbrust, 2005).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and photolytic behavior, are influenced by its molecular structure. While specific studies on the physical properties of this compound are limited, the available research on citalopram's photodegradation products suggests that these compounds exhibit varied behavior in aquatic environments, potentially affecting their distribution and persistence. The stability of citalopram and its degradation products, including this compound, in different aqueous solutions highlights the importance of understanding the physical properties of these compounds for environmental risk assessment (Kwon & Armbrust, 2005).

Scientific Research Applications

Enhanced Nitric Oxide Production

Citalopram treatment in depressed coronary artery disease patients may improve endothelial function by increasing nitric oxide production (Zyl et al., 2007).

Antidepressant Therapy

Citalopram, as a serotoninergic neurotransmission enhancer, shows therapeutic efficacy in treating depressive illness (Milne & Goa, 1991).

Water Treatment Processes

Citalopram N-oxide is identified during water treatment technologies like ozonation, ClO2, UV, and Fenton oxidation (Hörsing et al., 2012).

Seizure Threshold Modulation

Citalopram at varying doses influences seizure thresholds, demonstrating both anticonvulsive and proconvulsive effects, potentially involving nitric oxide (Payandemehr et al., 2012).

Concentration-Response Relationship in OCD

Plasma citalopram concentrations might be linked to the clinical response in obsessive-compulsive disorder patients (Bareggi et al., 2004).

Pharmaceutical Analysis

A study developed a method for separating and quantifying citalopram enantiomers using capillary electrophoresis, useful in pharmaceutical preparations (Budău et al., 2020).

Behavioral Disturbances in Dementia

Citalopram shows promise in treating poststroke depression and behavioral complications in dementia (Pollock et al., 1997).

Frontotemporal Dementia Treatment

It may be effective for behavioral disturbances characteristic of frontotemporal dementia (Herrmann et al., 2012).

Ecological Impact

Citalopram changes the behavior of three-spine sticklebacks, suggesting ecological consequences and questioning its environmental safety (Kellner et al., 2016).

Antidepressant Effect Contribution

Serum N-desmethylcitalopram concentrations might contribute to citalopram's antidepressant effect in major depressive disorder patients (Ozbey et al., 2018).

Pharmacokinetic and Pharmacodynamic Properties

Its specificity as a 5-HT-uptake inhibitor and the absence of anticholinergic adverse effects and cardiotoxic effects make citalopram a promising antidepressant drug (Hyttel, 1982).

Metabolism Analysis

this compound is formed by CYP2D6, which metabolizes citalopram to its biologically active S-enantiomer, playing a role in its overall metabolism (Olesen & Linnet, 1999).

Mechanism of Action

Target of Action

Citalopram N-oxide, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (SLC6A4) in the presynaptic neurons . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action .

Mode of Action

This leads to an enhancement of serotonergic transmission, which is believed to be the mechanism underlying its antidepressant effect .

Biochemical Pathways

The action of this compound affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and trigger downstream signaling pathways . This results in the modulation of various physiological functions that are regulated by serotonin, including mood, sleep, and appetite .

Pharmacokinetics

This compound, as a metabolite of Citalopram, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with its parent compound. Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The increased serotonergic transmission resulting from the action of this compound leads to an improvement in the symptoms of depression . This includes a reduction in feelings of sadness, loss of interest in activities, changes in appetite, difficulty sleeping, feelings of worthlessness or guilt, and thoughts of death or suicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes can affect its metabolism and thereby alter its efficacy and potential for side effects . Additionally, factors such as pH and the presence of certain ions can affect its stability .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Citalopram oxidation was examined during sodium hypochlorite and chlorine dioxide chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively . This suggests that future research could focus on improving wastewater treatment methods to effectively remove Citalopram and its derivatives.

properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435141 | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63284-72-0 | |

| Record name | Citalopram N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63284-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is citalopram N-oxide formed in the body?

A1: this compound is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []

Q2: Does this compound possess any pharmacological activity?

A2: The pharmacological activity of this compound remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: Several analytical methods have been developed to detect and quantify this compound in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of this compound. []

Q4: What is the significance of studying this compound in a clinical context?

A4: While this compound might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact this compound formation. [] Therefore, monitoring this compound levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)